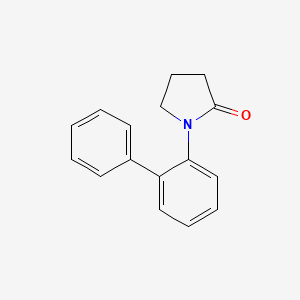

1-(2-Biphenylyl)-2-pyrrolidinone

Description

Contextualization within the Pyrrolidinone Chemical Class

The foundational structure of 1-(2-Biphenylyl)-2-pyrrolidinone is the pyrrolidinone ring. Pyrrolidinones, also known as butyrolactams, are five-membered lactams, which are cyclic amides. The simplest member of this class is 2-pyrrolidinone (B116388), a colorless liquid miscible with water and many organic solvents. wikipedia.org This parent compound is produced industrially by reacting gamma-butyrolactone (B3396035) with ammonia. wikipedia.org

The pyrrolidinone ring is a versatile scaffold in chemistry. The hydrogen atom on the nitrogen is relatively active and can readily undergo substitution or addition reactions. chemicalbook.com For instance, it can react with alkyl halides to form N-alkyl pyrrolidones or with aldehydes to produce N-hydroxyalkyl pyrrolidones. chemicalbook.com Furthermore, the carbonyl group can be hydrogenated to yield pyrrolidine (B122466). chemicalbook.com In the presence of a base, 2-pyrrolidone can polymerize to form polypyrrolidone, also known as nylon 4. chemicalbook.com

Derivatives of 2-pyrrolidinone have found applications in various fields, including as intermediates in the production of polyvinylpyrrolidone (B124986) and in the formulation of inkjet cartridges. wikipedia.org A number of pharmaceutical drugs, such as cotinine, doxapram, and various racetams, are also based on the 2-pyrrolidinone structure. wikipedia.org The synthesis of functionalized 2-pyrrolidinone derivatives is an active area of research, with methods like N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization being developed to create these complex molecules. rsc.org

Table 1: Physicochemical Properties of 2-Pyrrolidinone

| Property | Value |

| Molecular Formula | C4H7NO |

| Molar Mass | 85.106 g·mol−1 |

| Density | 1.116 g/cm3 |

| Melting Point | 25 °C (77 °F; 298 K) |

| Boiling Point | 245 °C (473 °F; 518 K) |

| Data sourced from Wikipedia wikipedia.org |

Significance of the Biphenyl (B1667301) Moiety as a Chemical Scaffold

The biphenyl group, which consists of two benzene (B151609) rings linked together, is another crucial component of this compound. rsc.org This structural motif is of great importance in medicinal chemistry and materials science. rsc.orgnih.gov Biphenyl derivatives are utilized in the production of a wide range of products, including pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs). rsc.org

In the realm of drug discovery, the biphenyl scaffold is considered a "privileged" structure. nih.gov This is because its presence in a molecule can enhance binding affinity and selectivity to biological targets like proteins and enzymes. nih.gov The lipophilic (fat-loving) nature of the biphenyl moiety can improve a drug's ability to cross cell membranes. rsc.org For example, the antihypertensive drug candesartan (B1668252) contains a biphenyl group that contributes to its effectiveness. rsc.org Numerous patented and marketed drugs across various therapeutic areas, including anti-inflammatory, antifungal, and anticancer agents, incorporate a biphenyl core. rsc.orgresearchgate.net

The synthesis of biphenyl derivatives is a key focus in organic chemistry. One of the most common methods for creating the carbon-carbon bond that links the two aryl rings is the Suzuki coupling reaction, a palladium-catalyzed process that joins an aryl halide with an aryl boronic acid. rsc.org

Overview of Advanced Academic Research on this compound

The combination of the pyrrolidinone ring and the biphenyl moiety in this compound creates a molecule with potential for diverse applications in advanced research. While specific research on this exact compound is not extensively detailed in the provided search results, we can infer its potential areas of investigation based on the properties of its constituent parts.

Research would likely focus on the synthesis of this compound and its derivatives, exploring different catalytic systems and reaction conditions to achieve high yields and purity. The Suzuki coupling, a powerful method for forming biaryl compounds, would be a probable synthetic route. rsc.org

Furthermore, the biological activity of this compound and related compounds would be a significant area of study. Given that both the pyrrolidinone and biphenyl motifs are found in numerous bioactive molecules, researchers would likely investigate its potential as an inhibitor of specific enzymes or as a ligand for various receptors. rsc.orgontosight.ai For instance, compounds with similar structures have been explored for their potential as protease inhibitors or as ligands for G protein-coupled receptors (GPCRs). ontosight.ai

The unique chemical structure of this compound, featuring both a lactam and a biaryl system, makes it an interesting candidate for the development of new materials with specific optical or electronic properties. The biphenyl unit is known to be a component of liquid crystals and fluorescent materials. rsc.org

Interdisciplinary Research Perspectives in Modern Chemistry

The study of this compound exemplifies the interdisciplinary nature of modern chemical research. The synthesis of such a molecule draws upon the principles of organic chemistry, particularly in the development of efficient and selective catalytic methods. rsc.org

Once synthesized, the compound's potential applications span multiple fields. In medicinal chemistry and chemical biology, researchers would investigate its interactions with biological systems, employing techniques from molecular modeling to in vitro and in vivo assays to understand its mechanism of action and therapeutic potential. researchgate.netnih.gov

In materials science, the focus would shift to the compound's physical and photophysical properties. Scientists in this field would explore its potential use in the creation of novel polymers, liquid crystals, or electronic devices. rsc.org

The comprehensive study of a molecule like this compound, therefore, requires a collaborative effort, bringing together expertise from synthetic chemistry, pharmacology, and materials science to fully unlock its scientific potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-(2-phenylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H15NO/c18-16-11-6-12-17(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |

InChI Key |

DTXCPLBPKNLBIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Biphenylyl 2 Pyrrolidinone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For 1-(2-biphenylyl)-2-pyrrolidinone, the primary disconnection points involve the C-N bond of the lactam and the C-C bond of the biphenyl (B1667301) moiety.

A logical primary disconnection breaks the amide bond (C-N bond) within the pyrrolidinone ring. This suggests two main precursors: 2-aminobiphenyl (B1664054) and a four-carbon acylating agent, such as γ-butyrolactone or a derivative thereof. This approach simplifies the target molecule into its constituent aromatic amine and lactam-forming components.

A second key disconnection targets the C-C bond linking the two phenyl rings of the biphenyl group. This retrosynthetic step leads to a substituted phenylpyrrolidinone and a suitable aryl coupling partner. This strategy is particularly useful if pre-functionalized pyrrolidinone rings are more readily accessible.

Direct Synthesis Routes to this compound

Several direct synthetic methodologies have been established to construct the this compound scaffold, primarily focusing on forming the pyrrolidinone ring or attaching the biphenyl group to a pre-existing lactam.

Cyclization Strategies for Pyrrolidinone Ring Formation

The formation of the five-membered pyrrolidinone ring is a common strategy. rsc.orgnih.gov One prevalent method involves the reaction of γ-aminobutyric acid (GABA) derivatives with appropriate biphenyl precursors. For instance, the intramolecular cyclization of N-(2-biphenylyl)-γ-aminobutyric acid can be induced to form the target lactam. Another approach utilizes the reaction of amide dianions with reagents like epibromohydrin, which results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Additionally, the ammonolysis of γ-butyrolactone is a widely used industrial process for producing 2-pyrrolidone, which can then be arylated. chemicalbook.com

N-Arylation Approaches Utilizing Biphenyl Precursors

N-arylation reactions are a cornerstone for the synthesis of N-aryl lactams, including this compound. nih.gov The Buchwald-Hartwig and Ullmann-Goldberg reactions are prominent examples of transition-metal-catalyzed cross-coupling reactions used for this purpose. nih.gov These methods typically involve the reaction of 2-pyrrolidinone (B116388) with a 2-halobiphenyl (e.g., 2-bromobiphenyl (B48390) or 2-iodobiphenyl) in the presence of a palladium or copper catalyst, respectively, and a suitable base. nih.govmdpi.com The choice of ligand for the metal catalyst is often crucial for achieving high yields and can be tailored to the specific substrates. For example, (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand for the copper-catalyzed N-arylation of amides. mdpi.com

Stereoselective Synthesis and Chiral Induction Methods

The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest, particularly for pharmaceutical applications. mdpi.com Stereoselective methods often involve the use of chiral auxiliaries, catalysts, or starting materials. nih.govresearchgate.netnih.govresearchgate.netrsc.org For instance, the asymmetric reduction of a suitable precursor ketone can establish a chiral center. teknoscienze.com Imine reductases (IREDs) have also been employed for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from the corresponding pyrrolines with excellent enantioselectivity. nih.gov Furthermore, diastereoselective 1,3-dipolar cycloaddition reactions can be utilized to create densely substituted pyrrolidines with multiple stereocenters. ua.eschemistryviews.org

Derivatization and Functionalization of the Pyrrolidinone Core

Once the this compound scaffold is assembled, further modifications can be made to the pyrrolidinone ring to introduce diverse functionalities and explore structure-activity relationships. nih.govrsc.org

Substituent Introduction on the Pyrrolidinone Ring

The introduction of substituents onto the pyrrolidinone ring can be achieved through various chemical transformations. The α-position to the carbonyl group is particularly amenable to functionalization. For example, enolate chemistry can be used to introduce alkyl or other electrophilic groups. Radical tandem cyclization/coupling reactions catalyzed by N-heterocyclic carbenes (NHCs) have also been developed to construct highly functionalized 2-pyrrolidinones. rsc.org Additionally, visible-light-mediated cascade arylcarboxylation/cyclization of N-aryl acrylamides with CO2 can lead to oxindole-3-acetic acid derivatives, which share a structural relationship with functionalized pyrrolidinones. acs.org

Modifications at the Lactam Carbonyl

The carbonyl group of the pyrrolidinone ring is a key site for chemical modification, allowing for the transformation of the lactam into other functional groups. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of N-substituted lactams.

Common transformations include reduction of the carbonyl group and its conversion to a thiocarbonyl. The reduction of the lactam amide to the corresponding cyclic amine, 2-(2-biphenylyl)pyrrolidine, can be achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically employed for this purpose.

Conversion of the lactam to a thiolactam is another important modification. This is generally accomplished by treatment with sulfurating agents. Lawesson's reagent is a widely used and effective choice for this transformation, replacing the carbonyl oxygen with sulfur to yield 1-(2-biphenylyl)-2-pyrrolidinethione.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Biphenylyl)pyrrolidine |

| Thionation | Lawesson's Reagent | 1-(2-Biphenylyl)-2-pyrrolidinethione |

Chemical Transformations and Reactivity of the Biphenyl Moiety

The biphenyl group provides a platform for a variety of aromatic functionalization reactions, including substitution and metal-catalyzed cross-coupling.

Electrophilic and Nucleophilic Aromatic Substitution on Biphenyl

The biphenyl system readily undergoes electrophilic aromatic substitution. nih.gov The two phenyl rings are in conjugation, and the substituent on one ring influences the reactivity and regioselectivity of substitution on both rings. youtube.com The N-pyrrolidinone group attached at the C2 position acts as an ortho-, para-directing activator for electrophilic attack. Therefore, electrophiles are expected to preferentially attack the C4' (para) and C6' (ortho) positions of the unsubstituted phenyl ring, and the C3 and C5 positions of the substituted ring, though steric hindrance from the adjacent ring can influence the C3 position's accessibility. youtube.com

Nucleophilic aromatic substitution (SNAr) on the biphenyl moiety is significantly more challenging. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide). youtube.comnih.gov In the absence of such activating groups, the biphenyl core of this compound is generally unreactive toward nucleophiles under standard SNAr conditions. atlanchimpharma.com Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require harsh conditions like the use of a very strong base. youtube.com

Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation and Modification

Metal-catalyzed cross-coupling reactions are fundamental to both the synthesis of the this compound scaffold and its further modification.

Formation of the Biphenyl Moiety: The Suzuki-Miyaura coupling is a premier method for constructing the biphenyl C-C bond. nih.govmdpi.com This can be achieved by coupling an N-arylpyrrolidinone bearing a boronic acid or ester with an aryl halide. For instance, the reaction of N-(2-bromophenyl)-2-pyrrolidinone with phenylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield the target molecule. nih.gov

Formation of the C-N Bond: The Buchwald-Hartwig amination is the state-of-the-art method for forming the aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to this compound by coupling 2-halobiphenyl (e.g., 2-bromobiphenyl or 2-iodobiphenyl) with 2-pyrrolidinone. wikipedia.orgnih.gov The reaction is catalyzed by a palladium source and a specialized bulky, electron-rich phosphine ligand. youtube.com This method is often preferred over classical techniques like the Ullmann condensation due to its milder conditions and broader substrate scope. atlanchimpharma.com

| Reaction Type | Aryl Halide / Boronic Acid | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) |

|---|---|---|---|---|

| Suzuki Coupling (Biphenyl Formation) | N-(2-bromophenyl)-2-pyrrolidinone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ |

| Buchwald-Hartwig (C-N Bond Formation) | 2-Bromobiphenyl | 2-Pyrrolidinone | Pd₂(dba)₃ / XPhos | NaOt-Bu |

Mechanistic Investigations of Synthetic Pathways

The mechanisms of the key synthetic routes to this compound, particularly the palladium-catalyzed cross-coupling reactions, have been extensively studied.

Elucidation of Reaction Intermediates

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps involving distinct palladium intermediates. libretexts.org The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-bromobiphenyl) to form a Pd(II)-aryl-halide complex. libretexts.org Following this, the amine (2-pyrrolidinone) coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org Each of these intermediates, while often short-lived, has been the subject of detailed mechanistic and characterization studies in the broader context of C-N coupling. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 1 2 Biphenylyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1-(2-Biphenylyl)-2-pyrrolidinone would be expected to show distinct signals for the protons of the biphenyl (B1667301) group and the pyrrolidinone ring. The aromatic region would likely display a complex series of multiplets corresponding to the nine protons of the biphenyl system. The protons of the pyrrolidinone ring would appear in the aliphatic region, likely as multiplets due to spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. For this compound, one would anticipate signals for the carbonyl carbon of the lactam, the aliphatic carbons of the pyrrolidinone ring, and the aromatic carbons of the biphenyl moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons within the pyrrolidinone ring and within each ring of the biphenyl group.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure, including the connection point between the biphenyl and pyrrolidinone moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the pyrrolidinone ring, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic rings.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations of the biphenyl group would be expected to produce strong signals. The carbonyl stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with the chemical formula C₁₆H₁₅NO, the theoretical exact mass can be calculated. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry offer the high resolving power and mass accuracy needed for this purpose. researchgate.net This level of precision allows for the unambiguous confirmation of the compound's elemental composition by comparing the experimentally measured mass to the calculated value, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NO |

| Monoisotopic Mass | 237.1154 u |

| Molecular Weight | 237.296 g/mol |

| Theoretical [M+H]⁺ | 238.1226 |

This table contains calculated theoretical data. Experimental values would be obtained from HRMS analysis.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. Analyzing these fragmentation patterns provides a "fingerprint" of the molecule and helps confirm its structure.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Cleavage of the N-Aryl Bond: The bond between the pyrrolidinone nitrogen and the biphenyl group is a likely point of cleavage. This would result in two primary fragments: the biphenyl cation ([C₁₂H₉]⁺, m/z 153) and the pyrrolidinone radical, or vice versa.

Fragmentation of the Pyrrolidinone Ring: The lactam ring can undergo characteristic fragmentation, such as the loss of a carbonyl group (CO) or ethylene (B1197577) (C₂H₄). For instance, the mass spectrum of the related compound 4-(4-nitrophenyl)-3-morpholinone shows losses corresponding to CHO fragments. nih.gov

Biphenyl Group Fragmentation: The biphenyl moiety itself can undergo further fragmentation, although it is relatively stable.

The study of deuterated analogues is a powerful technique to elucidate complex fragmentation pathways by tracking which parts of the molecule are lost. nist.gov The mass spectrum of 1-phenyl-2-pyrrolidinone (B134918) serves as a simpler model for understanding the fragmentation of the N-aryl lactam core. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Proposed m/z | Description |

| [C₁₆H₁₅NO]⁺ | 237 | Molecular Ion (M⁺) |

| [C₁₂H₉]⁺ | 153 | Biphenyl Cation |

| [C₄H₆NO]⁺ | 84 | Pyrrolidinone-related fragment |

This table represents a theoretical prediction of fragmentation based on chemical principles and data from related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related compounds like 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (α-D2PV) illustrates the type of information that can be obtained. nih.govdntb.gov.ua A typical crystallographic study would determine the crystal system, space group, and unit cell dimensions. researchgate.netnih.gov Furthermore, it would reveal important non-covalent interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking interactions between the aromatic rings, which are expected to be significant for a biphenyl-containing compound. dntb.gov.ua

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For an N-aryl lactam like this compound, a reversed-phase HPLC method would be highly suitable. researchgate.net This method separates compounds based on their hydrophobicity.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the biphenyl chromophore exhibits strong absorbance. researchgate.net

Table 3: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a plausible, generic method based on standard practices for similar analytes. researchgate.net

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, given its structure, should have sufficient volatility and thermal stability for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The analysis would typically be performed using a capillary column with a non-polar or mid-polarity stationary phase, such as one based on 5% diphenyl-95% dimethylpolysiloxane. nih.gov A temperature program, where the column oven temperature is gradually increased, is used to elute the compounds. The use of an electron ionization (EI) source in the mass spectrometer would generate reproducible fragmentation patterns for library matching and structural confirmation. nih.gov

Table 4: Representative GC-MS Method for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This table outlines a plausible, generic method based on standard practices for similar analytes. nih.gov

Computational Chemistry and Theoretical Studies of 1 2 Biphenylyl 2 Pyrrolidinone

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric preferences of molecules.

The electronic structure of 1-(2-Biphenylyl)-2-pyrrolidinone is characterized by the distinct electronic features of its biphenyl (B1667301) and pyrrolidinone fragments. The biphenyl moiety contributes an extended π-electron system across its two aromatic rings. The pyrrolidinone ring contains a polar amide group, with a lone pair of electrons on the nitrogen atom and a carbonyl (C=O) group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO is likely to be distributed over the same aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and electronic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Biphenyl-Amide System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily located on the biphenyl π-system |

| LUMO | -1.5 | Distributed across the biphenyl π-system |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Note: These values are representative and would require specific DFT calculations for this compound for precise determination.

Computational studies on biphenyl derivatives have shown that the rotation around the central C-C bond is a delicate balance between the stabilizing π-π conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-substituents. acs.orgic.ac.uk For this compound, the pyrrolidinone group at the ortho position of one of the phenyl rings introduces significant steric bulk. This steric hindrance forces the two phenyl rings to adopt a twisted conformation, with a dihedral angle significantly different from 0° (planar) or 90°. The most stable conformation (the global energy minimum) would correspond to a specific dihedral angle that minimizes these repulsive forces. acs.orgic.ac.uk

Table 2: Expected Rotational Barriers and Dihedral Angles for this compound

| Rotation Axis | Expected Dihedral Angle (°) | Estimated Rotational Barrier (kcal/mol) |

| Biphenyl C-C | 45 - 70 | 5 - 15 |

| Biphenyl-N | 30 - 60 | 3 - 8 |

Note: These are estimated values based on studies of sterically hindered biphenyl and N-aryl systems.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. acs.org

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the amide in the pyrrolidinone ring is expected. Other significant bands would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the biphenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the biphenyl group and the aliphatic protons of the pyrrolidinone ring. The chemical shifts of the biphenyl protons would be influenced by the dihedral angle between the two rings.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Amide (Pyrrolidinone) | 1680 - 1710 |

| Aromatic C=C Stretch | Biphenyl | 1580 - 1620 |

| Aromatic C-H Stretch | Biphenyl | 3000 - 3100 |

| Aliphatic C-H Stretch | Pyrrolidinone | 2850 - 2960 |

Note: These are typical frequency ranges and the exact values would depend on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their flexibility and interactions with the environment. nih.gov

While quantum chemical calculations identify stable energy minima, MD simulations reveal how the molecule explores its conformational space over time at a given temperature. For this compound, an MD simulation would show the dynamic fluctuations of the dihedral angles of the biphenyl and biphenyl-N bonds around their equilibrium values. These simulations can quantify the flexibility of the molecule and the timescales of conformational changes.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules. The biphenyl group of this compound is largely nonpolar and would favor interactions with nonpolar solvents through van der Waals forces. In contrast, the amide group of the pyrrolidinone ring is polar and capable of forming hydrogen bonds (with the carbonyl oxygen as an acceptor).

In a polar solvent like water, MD simulations would show the formation of a structured solvent shell around the polar amide group, while the nonpolar biphenyl moiety would likely induce a local ordering of water molecules to minimize disruption of the hydrogen-bonding network. In a nonpolar solvent, the interactions would be dominated by weaker dispersion forces. These simulations are crucial for understanding the solubility and transport properties of the molecule.

Computational Reaction Mechanism Elucidation

The synthesis of N-aryl lactams, such as this compound, often involves transition metal-catalyzed cross-coupling reactions. Computational studies are instrumental in understanding the intricate details of these catalytic cycles.

For a hypothetical reaction forming this compound, the transition state for the reductive elimination step would be of particular interest, as it is often the rate-determining step. The geometry of this transition state would involve the palladium center, the biphenyl moiety, and the pyrrolidinone nitrogen atom in close proximity, leading to the formation of the final product.

| Hypothetical Transition State Analysis for N-Arylation | |

| Reaction Step | Description |

| Oxidative Addition | The initial step where the aryl halide (e.g., 2-bromobiphenyl) adds to the palladium(0) catalyst. |

| Ligand Exchange | The lactam (2-pyrrolidinone) displaces a ligand on the palladium(II) complex. |

| Reductive Elimination | The final C-N bond-forming step, yielding this compound and regenerating the Pd(0) catalyst. |

A complete reaction pathway map for the synthesis of this compound would detail the energies of all intermediates and transition states. While a specific energy profile for this compound is not readily found in published literature, the general energetic landscape for palladium-catalyzed N-arylation of amides has been investigated. These studies indicate that the relative energies of the intermediates and the heights of the energy barriers are highly dependent on the nature of the aryl halide, the lactam, the phosphine (B1218219) ligand on the palladium catalyst, and the solvent used.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico SAR modeling is a powerful tool for predicting the biological activity of a compound and for designing new, more potent analogues.

Specific QSAR models for this compound are not described in the available scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For a series of 1-aryl-2-pyrrolidinone analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression or partial least squares.

| Common Descriptors in QSAR Studies | |

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment |

| Steric | Molecular weight, Molar volume, Surface area, Ovality |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Wiener index |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. While specific docking studies of this compound into a particular biological target are not prominent in the literature, the methodology can be applied to hypothesize its binding mode. The process involves generating multiple conformations of the ligand and fitting them into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose.

For this compound, the biphenyl group would likely play a significant role in binding, potentially engaging in hydrophobic or π-stacking interactions within a receptor's binding pocket. The pyrrolidinone ring, with its carbonyl group, could act as a hydrogen bond acceptor. The predicted binding mode would be highly dependent on the specific topology and amino acid composition of the target's active site.

Mechanistic Investigations and Preclinical Biological Activity Studies of 1 2 Biphenylyl 2 Pyrrolidinone and Its Analogues Non Clinical Focus

Molecular Target Engagement Studies

Molecular target engagement studies are crucial for elucidating the mechanism of action of a compound. For 1-(2-biphenylyl)-2-pyrrolidinone and its analogues, research has primarily focused on their interactions with specific enzymes and receptors.

Investigations into the enzyme inhibition properties of pyrrolidine-containing compounds have revealed potential interactions with metabolic enzyme systems. An analogue of the core pyrrolidine (B122466) structure, 1-(1-phenylcyclohexyl)pyrrolidine (PCPY), which contains a phenylcyclohexyl group instead of a biphenyl (B1667301) group, has been studied for its effects on cytochrome P-450 enzymes. nih.gov

Preincubation of PCPY with microsomes from phenobarbital-induced rabbit liver demonstrated a mechanism-based inhibition of P-450-dependent N-demethylation. nih.gov This inhibition was found to be dependent on the presence of NADPH and resulted in reduced carbon monoxide (CO) binding to the microsomes, following pseudo-first-order kinetics. nih.gov The study highlighted that the substituted nitrogen within the heterocyclic pyrrolidine ring is essential for this inhibitory activity. nih.gov The relative rate of inactivation for PCPY was comparable to its piperidine (B6355638) homologue, suggesting that the five-membered heterocyclic ring is conducive to this inhibitory action. nih.gov

A significant focus of research on analogues of this compound has been on the 1-(2-biphenyl)piperazine motif, which has shown considerable promise as a ligand for serotonin (B10506) (5-HT) receptors, particularly the 5-HT7 subtype. nih.govnih.gov The 5-HT7 receptor is a target for the development of antidepressant and antipsychotic medications.

Studies on a series of 1-(2-biphenyl)piperazine derivatives have identified compounds with high affinity for the 5-HT7 receptor, often in the nanomolar range. nih.gov These analogues have also demonstrated significant selectivity for the 5-HT7 receptor over other receptors, such as the 5-HT1A and adrenergic α1 receptors, with over 100-fold selectivity being reported. nih.gov The substitution pattern on the distal phenyl ring of the biphenyl moiety has been shown to influence the affinity for the 5-HT7 receptor. nih.gov For instance, the introduction of a methoxy (B1213986) group at the 4-position of the distal phenyl ring, as in 1-[2-(4-methoxyphenyl)phenyl]piperazine, resulted in a compound with high affinity. nih.gov

Computational docking analyses suggest that the biphenyl scaffold can effectively interact with key residues within the 5-HT7 receptor binding site, such as phenylalanine residues F6.51 and F6.52. These findings indicate that the 1-(2-biphenyl)piperazine scaffold is a valuable starting point for designing potent and selective 5-HT7 receptor ligands.

Table 1: 5-HT7 Receptor Binding Affinities of Selected 1-(2-Biphenyl)piperazine Analogues

| Compound | Substituent on Distal Phenyl Ring | 5-HT7 Ki (nM) |

|---|---|---|

| 6a | None | 59.1 |

| 9a | 4-Methoxy | 10.4 |

| 10a | 4-Fluoro | 105 |

Data sourced from a study on 1-(2-biphenyl)piperazine derivatives, which are structural analogues of this compound.

The binding of ligands to the 5-HT7 receptor typically initiates downstream signaling cascades. The 5-HT7 receptor is known to be coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

In functional assays, analogues such as 1-[2-(4-methoxyphenyl)phenyl]piperazine have been shown to modulate this pathway. In 5-HT7-expressing HeLa cells, this compound was found to block the accumulation of cAMP that is normally mediated by 5-HT. nih.gov This antagonistic activity at the cellular level confirms that the binding of this ligand to the 5-HT7 receptor translates into a functional blockade of its canonical signaling pathway. Interestingly, the same compound exhibited agonist properties in a guinea pig ileum assay, indicating that its functional effect can be tissue- or system-dependent. nih.gov

In Vitro Cellular Studies (excluding human clinical efficacy/safety)

To understand the potential effects of a compound within a biological system, in vitro studies using cultured cells are essential. These studies can provide insights into how a compound is taken up by cells and how it affects various cellular functions.

Currently, there is a lack of specific published research detailing the cellular uptake mechanisms or the subcellular localization of this compound or its direct analogues. Advanced imaging techniques, such as high-definition multiplex ion beam imaging (HD-MIBI), have been developed to visualize the subcellular distribution of small molecules, but have not yet been applied to this specific compound. nih.gov Understanding how these compounds cross the cell membrane and where they accumulate within the cell (e.g., cytoplasm, nucleus, specific organelles) is a critical area for future investigation.

The primary reported effect on cellular processes for an analogue of this compound is the modulation of the 5-HT7 receptor signaling cascade. As mentioned previously, the 1-(2-biphenyl)piperazine analogue, 1-[2-(4-methoxyphenyl)phenyl]piperazine, has been shown to antagonize 5-HT-mediated cAMP accumulation in HeLa cells genetically engineered to express the 5-HT7 receptor. nih.gov

Beyond this specific pathway, detailed studies on the broader effects of this compound or its close analogues on other cellular processes, such as the expression of specific proteins or the modulation of other signaling cascades, have not been extensively reported in the scientific literature.

Structure-Activity Relationship (SAR) Elucidation (Experimental)

The exploration of the structure-activity relationship (SAR) for this compound and its related analogues is crucial for understanding how chemical modifications influence their biological activity. These studies systematically alter parts of the molecule—the pyrrolidinone ring, the biphenyl group, and its stereochemical configuration—to map the chemical features essential for molecular interactions with biological targets.

Impact of Pyrrolidinone Ring Substitutions on Molecular Interactions

The pyrrolidinone ring is a five-membered lactam that serves as a key scaffold in numerous biologically active compounds. researchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space, which is critical for precise interactions with protein binding sites. nih.gov Substitutions on this ring can significantly alter a compound's biological profile by influencing its conformation, basicity, and steric interactions. nih.gov

For instance, studies on pyrrolidine derivatives have shown that substituents at the C-4 position can control the ring's puckering, thereby affecting its conformational state and pharmacological efficacy. nih.gov In other pyrrolidine-based compounds, substitutions at different positions have demonstrated a clear impact on potency. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position provided superior in vitro potency. nih.gov While not specific to this compound, these findings highlight the principle that modifications to the pyrrolidinone ring are a powerful tool for modulating biological activity.

Research on related pyrrolidinone structures, such as pyrrolidinophenones, has identified that oxidation of the pyrrolidinone ring to a lactam is a potential metabolic pathway. nih.gov This transformation would inherently alter the molecule's interaction with biological targets.

Interactive Table: Impact of Pyrrolidinone Ring Modifications on Bioactivity in Analogous Scaffolds

| Modification Site | Substituent Type | Observed Impact on Bioactivity | Reference Scaffold |

| C-3 Position | Fluorophenyl | Improved in vitro potency | Pyrrolidine Sulfonamides |

| C-4 Position | Various | Influences ring puckering and pharmacological efficacy | General Pyrrolidines |

| General | Electron-donating or weak electron-withdrawing groups | Higher cytotoxic effects in certain cancer cell lines | Spiro[pyrrolidine-3,3-oxindoles] |

Role of Biphenyl Orientation and Substituent Effects on Bioactivity

The biphenyl moiety is a significant pharmacophoric element. Its orientation—the torsion angle between the two phenyl rings—and the nature of its substituents are critical determinants of bioactivity. The biphenyl group can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, with target proteins.

In studies of analogous compounds, the substitution pattern on aromatic rings has been shown to be a key factor. For example, in a series of melanocortin-3 receptor (MC3R) agonists, varying the R3 position with different aromatic (e.g., R-benzyl) and aliphatic (e.g., R-cyclohexyl-methyl) groups, while keeping other parts of the molecule constant, was used to probe the importance of this position for activity. nih.gov This systematic approach helps to define the optimal chemical space for receptor engagement. nih.gov Similarly, research on baicalein (B1667712) analogues identified a biphenyl flavanone (B1672756) derivative as a novel inhibitor of human thymic stromal lymphopoietin (TSLP), underscoring the value of the biphenyl group in achieving potent biological effects. nih.gov

The electronic properties of substituents on the phenyl rings can also dramatically influence activity. Electron-donating or electron-withdrawing groups can alter the molecule's electronic distribution, affecting its ability to interact with biological targets. nih.gov

Stereochemical Influences on Target Recognition

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. Since proteins are chiral, they often exhibit stereoselective binding, meaning one enantiomer or diastereomer of a drug will have a significantly different biological effect than another. nih.gov

The pyrrolidinone scaffold itself contributes to the stereochemistry of the molecule. nih.gov For this compound and its analogues, chiral centers can exist on the pyrrolidinone ring, particularly if it is substituted. The spatial orientation of these substituents can lead to distinct binding modes and, consequently, different biological profiles. nih.gov

In related research on pyrrolidine bis-cyclic guanidine (B92328) compounds, inverting the stereocenters at various positions was a key strategy in the SAR studies. nih.gov This allowed researchers to understand the three-dimensional requirements of the binding pocket. For many pyrrolidinone-containing compounds, the specific stereoisomer is critical for achieving the desired pharmacological effect.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research (using in vitro or animal models, excluding human clinical data)

Preclinical ADME studies are fundamental to drug discovery, providing insights into a compound's pharmacokinetic profile long before it reaches human trials. srce.hrresearchgate.net These non-clinical investigations use in vitro assays and animal models to predict how a drug will be absorbed, distributed throughout the body, metabolized, and ultimately eliminated. srce.hr

Metabolic Stability Profiling and Metabolite Identification

Metabolic stability is a critical parameter that determines a drug's half-life and oral bioavailability. In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess this. srce.hr These systems contain the major drug-metabolizing enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. srce.hr

For compounds structurally related to this compound, metabolic pathways have been elucidated. For instance, a retrospective analysis of a compound featuring a pyrrolidinyl-sulfonyl biphenyl structure, 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA), revealed that its clearance was mediated by both monoamine oxidase A (MAO-A) and various CYP enzymes (CYP3A4, CYP3A5, CYP2D6). researchgate.net

Studies on other pyrrolidinone-containing molecules, like α-pyrrolidinohexiophenone (α-PHP), have identified several major metabolic pathways. nih.gov These include:

Oxidation of the pyrrolidinone ring to form a lactam. nih.gov

Hydroxylation of the aliphatic side chains. nih.gov

Reduction of keto groups. nih.gov

Ring cleavage of the pyrrolidine moiety. nih.gov

These established metabolic routes for similar structures provide a predictive framework for the likely metabolic fate of this compound. Preclinical studies in rats, dogs, or monkeys are often used to compare metabolic profiles across species to better predict human metabolism. researchgate.net

Interactive Table: Common Metabolic Pathways for Pyrrolidinone-Containing Compounds

| Metabolic Reaction | Enzyme Family (Example) | Resulting Metabolite | Observed In |

| Oxidation | Cytochrome P450 | Lactam formation, Hydroxylated derivatives | α-PHP, Padsevonil |

| Reduction | Carbonyl Reductases | Alcohol metabolites | α-PHP |

| Ring Cleavage | Various | Didesalkylated products | α-PHP |

| N-dealkylation | Cytochrome P450 | Removal of N-substituents | General Drug Metabolism |

| Glucuronidation | UGTs | Glucuronide conjugates | α-PHP |

Membrane Permeability and Distribution Across Biological Barriers

A compound's ability to cross biological membranes, such as the intestinal epithelium for absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets, is essential for its efficacy. In vitro assays are a mainstay for predicting permeability. mbbiosciences.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that assesses a compound's ability to diffuse passively across an artificial membrane, often used to model the BBB. nih.gov Cell-based models, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers, provide more complex information by including the potential for active transport and efflux. mbbiosciences.com Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. mbbiosciences.com

For compounds targeting the CNS, predicting BBB penetration is vital. The PAMPA-BBB assay is specifically designed for this purpose. nih.gov The permeability of a compound is influenced by factors like its lipophilicity, size, and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps compounds out of the brain. nih.gov For example, the antiseizure medication candidate padsevonil, which has a different structure, was identified in preclinical studies as a weak inhibitor of P-gp. nih.gov This type of information is critical for understanding a compound's potential distribution in the body.

Enzyme Kinetics in Metabolic Processes

There is no publicly available research detailing the enzyme kinetics of this compound in metabolic processes. Scientific literature lacks studies identifying the specific cytochrome P450 (CYP) isoforms or other enzymes involved in its metabolism. Consequently, kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and inhibition constants (K_i or IC_50) for this compound have not been documented.

While related structures, such as N-methyl-2-pyrrolidone, have been studied to understand their metabolic pathways, this information cannot be directly extrapolated to this compound due to significant structural differences, namely the presence of the bulky biphenyl group. frontiersin.org Similarly, while research exists on the metabolism of biphenyl compounds, the combined metabolic profile of the integrated molecule is uncharacterized. nih.gov

Applications of 1 2 Biphenylyl 2 Pyrrolidinone in Advanced Materials Science and Other Chemical Fields

Incorporation into Polymer Systems and Hybrid Materials

While research specifically detailing the polymerization of 1-(2-biphenylyl)-2-pyrrolidinone is not extensively documented, its structural similarity to N-vinyl-2-pyrrolidone (NVP), the monomer for the widely used polyvinylpyrrolidone (B124986) (PVP), allows for well-founded scientific extrapolation. The incorporation of the bulky, aromatic biphenyl (B1667301) group onto the pyrrolidinone nitrogen is expected to impart unique characteristics onto the resulting polymers.

To be incorporated into a polymer backbone, this compound would first need to be functionalized with a polymerizable group, most commonly a vinyl group, to create a monomer such as 1-(2-biphenylyl)-N-vinyl-2-pyrrolidinone. Drawing from the extensive research on NVP, several modern polymerization techniques could be employed to synthesize polymers with controlled architecture. mdpi.comnih.gov

Advanced polymerization methods like Atom Transfer Radical Polyaddition (ATRPA) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for creating well-defined polymer structures. mdpi.com These techniques allow for precise control over molecular weight, polydispersity, and the creation of complex architectures such as block copolymers and polymer bottlebrushes. mdpi.comgoogle.com For instance, a two-step process could first involve the free-radical polymerization of a vinyl-functionalized biphenylyl-pyrrolidinone to create a macromonomer, which could then be used in subsequent polymerization steps to form more complex copolymers. google.com

| Polymerization Method | Description | Architectural Control | Relevant Compounds |

|---|---|---|---|

| Free-Radical Polymerization | A common method using radical initiators (e.g., AIBN) to polymerize vinyl monomers. Can be performed in bulk, solution, or suspension. nih.govnih.gov | Limited control over molecular weight and architecture, often leading to branched structures. Can be tuned by adjusting initiator/monomer ratios and using chain transfer agents. google.comnih.gov | N-vinyl-2-pyrrolidone, Methyl methacrylate (B99206) researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) / Polyaddition (ATRPA) | A controlled "living" polymerization technique that uses a transition metal catalyst (e.g., copper complex) to create polymers with low polydispersity. mdpi.com | Excellent control over polymer chain length, enabling the synthesis of block copolymers and complex architectures like polymer bottlebrushes. mdpi.com | 4-vinylbenzyl 2-bromo-2-phenylacetate (VBBPA), N-vinyl pyrrolidone (NVP) mdpi.com |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | A versatile form of living radical polymerization that uses a chain transfer agent (e.g., xanthates) to mediate polymerization, allowing for a high degree of control. mdpi.com | High control over molecular weight distribution and complex architectures. Compatible with a wide range of monomers. mdpi.com | N-vinyl pyrrolidone (NVP) mdpi.com |

The introduction of the 1-(2-biphenylyl) group in place of a simple alkyl or vinyl group is predicted to dramatically alter the physicochemical properties of the resulting polymer compared to a benchmark like PVP. nih.gov The biphenyl moiety is large, rigid, and hydrophobic, which contrasts sharply with the properties imparted by the groups in more common pyrrolidinone-based polymers. wikipedia.org

Polymers containing biphenyl groups are known to exhibit strong π-π stacking interactions, which can act as noncovalent crosslinks within the material. nih.gov This would likely increase the polymer's glass transition temperature and enhance its thermal stability compared to PVP. researchgate.net Furthermore, the hydrophobic nature of the biphenyl unit would significantly decrease the polymer's solubility in water and other polar solvents, while increasing its solubility in nonpolar organic solvents. wikipedia.org These interactions can also be leveraged to create materials for molecular recognition, as the biphenyl groups provide defined binding domains. nih.gov

| Property | Polyvinylpyrrolidone (PVP) | Hypothetical Poly(1-(2-biphenylyl)-N-vinyl-2-pyrrolidone) | Rationale for Change |

|---|---|---|---|

| Solubility | Soluble in water and polar solvents like ethanol (B145695) and chloroform. nih.gov | Expected to be insoluble in water but soluble in typical organic solvents. wikipedia.org | The large, nonpolar biphenyl group imparts significant hydrophobicity. wikipedia.org |

| Thermal Stability | Softens around 150 °C. nih.gov | Expected to have a significantly higher glass transition temperature and thermal stability. | Increased chain rigidity and potential for intermolecular π-π stacking from the biphenyl groups. nih.govresearchgate.net |

| Intermolecular Forces | Primarily dipole-dipole interactions. | Dipole-dipole interactions plus significant π-π stacking. | The presence of the aromatic biphenyl system introduces strong noncovalent stacking interactions. nih.gov |

| Mechanical Properties | Amorphous, can be brittle when dry. nih.gov | Expected to be more rigid and potentially have shape-memory or liquid crystalline properties. | The rigid biphenyl moieties can form ordered, smectic-like domains that restrict polymer chain motion. nih.gov |

Role as Ligands in Catalysis and Coordination Chemistry

The structure of this compound contains key features that make it a promising candidate for use as a ligand in catalysis and coordination chemistry. The pyrrolidinone ring possesses a carbonyl oxygen and a tertiary amine nitrogen, both of which have lone pairs of electrons available for coordinating to metal centers. The biphenyl group provides a rigid, sterically defined backbone that can influence the geometry and reactivity of a metal complex.

Rotation about the single bond connecting the two phenyl rings in biphenyl derivatives is sterically hindered, especially when substituted at the ortho positions. wikipedia.org This can lead to atropisomerism, where the molecule exists as stable, non-superimposable enantiomers. A chiral, enantiopure this compound ligand could therefore be used in asymmetric synthesis to control the stereochemical outcome of a reaction. While direct catalytic applications of this specific compound are not widely reported, related N-aryl heterocyclic structures, such as pyrazole (B372694) derivatives, have been successfully used as ligands and inhibitors for receptor kinase domains, demonstrating the utility of this structural motif in binding to active sites. nih.gov

Development of Functional Materials (e.g., optoelectronic, supramolecular)

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials.

Optoelectronic Materials: The biphenyl unit is a well-known chromophore that absorbs ultraviolet light and can be a component of optically active materials. wikipedia.org When incorporated into a polymer or larger molecular system, these chromophores can be engineered to have specific photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as optical brighteners. wikipedia.org

Supramolecular Materials: Supramolecular chemistry relies on noncovalent interactions to build ordered, higher-level structures. The biphenyl groups within polymers or discrete molecules of this compound can engage in programmed π-π stacking interactions. nih.gov These interactions can guide the self-assembly of molecules into well-defined nanostructures like films, fibers, or gels. Such materials could find use in molecular recognition, self-healing polymers, or as templates for creating other nanostructures. nih.gov

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The compound this compound serves as a valuable synthetic intermediate for accessing more complex molecules. The N-aryl bond provides a stable and synthetically accessible starting point for further elaboration. nih.gov

The pyrrolidinone ring can be modified at various positions, for example, through α-arylation, to introduce additional functional groups. acs.org The biphenyl moiety itself can also be functionalized through electrophilic aromatic substitution reactions. This allows chemists to use this compound as a rigid scaffold onto which other pharmacophores or functional groups can be attached, leading to the synthesis of novel drug candidates or other high-value chemical entities. The synthesis of N-aryl-substituted pyrrolidines from diketones and anilines highlights the accessibility and importance of this class of compounds in modern organic synthesis. nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing N-aryl lactams, including 1-(2-biphenylyl)-2-pyrrolidinone, is a critical area of future research. semanticscholar.orgacs.orgresearchgate.netrsc.orgnih.govorganic-chemistry.org Traditional synthesis often involves transition metal catalysts like palladium and copper, which can be costly and pose challenges in removal from the final product. researchgate.net Green chemistry principles advocate for the replacement of such processes with more sustainable alternatives. semanticscholar.orgnih.gov

Future research will likely focus on:

Metal-Free Catalysis: Exploring novel, metal-free catalytic systems to avoid the economic and environmental drawbacks of traditional methods. acs.orgnih.gov Ozonation has been demonstrated as a potential metal-free approach for the synthesis of N-aryl lactams. semanticscholar.orgnih.gov

One-Pot Syntheses: Designing efficient one-pot reactions that combine multiple synthetic steps, thereby reducing waste and improving atom economy. acs.orgrsc.orgorganic-chemistry.orgnih.gov Recent advancements include one-pot methods using Lewis acids like ethylaluminum dichloride and BF3·OEt2. rsc.orgorganic-chemistry.orgnih.gov

Photochemical Methods: Investigating light-induced reactions, such as the photo-Fries rearrangement, as a green and efficient synthetic strategy. acs.org

Renewable Starting Materials: Exploring the use of bio-based feedstocks to replace petroleum-derived starting materials, aligning with the goals of a circular economy. researchgate.net

Integration of Advanced Analytical Techniques for Real-time Studies

A deeper understanding of the reaction dynamics and kinetics involved in the synthesis and transformations of this compound requires the use of advanced analytical techniques. Real-time monitoring can provide invaluable insights into reaction mechanisms, intermediate formation, and the factors influencing product selectivity.

Key areas for future investigation include:

In-situ Spectroscopy: Employing techniques like in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient species.

Process Analytical Technology (PAT): Implementing PAT tools for real-time analysis and control of synthetic processes, leading to improved efficiency and consistency.

Kinetic Studies: Conducting detailed kinetic analyses to elucidate reaction mechanisms and optimize reaction conditions for desired outcomes. This is particularly important for understanding and controlling the formation of atropisomers.

Synergistic Application of Computational and Experimental Approaches

The combination of computational modeling and experimental validation offers a powerful strategy for accelerating research and development. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict molecular properties, reaction pathways, and spectroscopic signatures, guiding experimental work and providing a deeper understanding of observed phenomena. nih.govnih.gov

Future research directions in this area include:

Predictive Modeling: Developing accurate computational models to predict the rotational barriers and conformational preferences of biphenyl-pyrrolidinone systems, aiding in the design of specific atropisomers. nih.gov

Mechanism Elucidation: Using computational studies to investigate complex reaction mechanisms, such as those involved in novel catalytic syntheses. nih.gov

Structure-Property Relationships: Combining computational and experimental data to establish clear structure-property relationships, facilitating the design of molecules with desired characteristics.

Discovery of New Chemical Biology Applications as Molecular Tools

The unique structural features of this compound and its derivatives make them promising candidates for applications in chemical biology. The pyrrolidinone scaffold is found in numerous biologically active compounds, and the biphenyl (B1667301) moiety can introduce specific steric and electronic properties. ontosight.airesearchgate.netresearchgate.net

Potential future applications to be explored are:

Molecular Probes: Designing and synthesizing derivatives of this compound that can act as fluorescent probes or affinity labels for studying biological processes.

Inhibitor Scaffolds: Investigating the potential of this compound as a scaffold for the development of inhibitors for enzymes or protein-protein interactions. nih.gov The N-aryl lactam motif is present in various biologically active compounds, including inhibitors of coagulation factor Xa. semanticscholar.org

Drug Discovery: Exploring the broader pharmacological potential of this class of compounds in areas such as neuroscience and oncology. researchgate.net

Investigation of Environmental Impact and Green Chemical Production

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is essential for responsible development and application. The principles of green chemistry should guide its production to minimize environmental impact. nih.gov

Key research areas include:

Biodegradability Studies: Assessing the biodegradability of this compound and its potential degradation products in various environmental compartments.

Ecotoxicology: Evaluating the potential toxicity of the compound to aquatic and terrestrial organisms.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of the production process to identify and mitigate environmental hotspots.

Green Production Processes: Focusing on developing production methods that utilize greener solvents, reduce energy consumption, and minimize waste generation. nih.govsu.se

Advanced Stereochemical Control and Atropisomerism Studies in Biphenyl-Pyrrolidinone Systems

The biphenyl moiety in this compound introduces the possibility of atropisomerism, a form of axial chirality arising from hindered rotation around the C-C single bond connecting the two phenyl rings. nih.govslideshare.netyoutube.com This stereochemical feature can have a profound impact on the biological activity and physical properties of the molecule. nih.gov

Unresolved challenges and future research directions in this area include:

Atroposelective Synthesis: Developing highly efficient and stereoselective synthetic methods to access individual atropisomers of this compound and its derivatives. researchgate.net

Stereochemical Stability: Investigating the rotational barriers and stereochemical stability of these atropisomers under various conditions. nih.gov

Chiral Separations: Developing effective methods for the separation of atropisomeric mixtures, such as chiral chromatography.

Biological Evaluation of Atropisomers: Systematically evaluating the distinct biological activities of the individual atropisomers to understand the structure-activity relationship in three dimensions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.